2-Fluoro-6-pyridinecarbonyl chloride
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Overview
Description
2-Fluoro-6-pyridinecarbonyl chloride is a chemical compound with the molecular formula C6H3ClFNO and a molecular weight of 159.55 g/mol . It is a fluorinated heterocyclic building block used in chemical synthesis. This compound is primarily used in research and development, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of 2-Fluoro-6-pyridinecarbonyl chloride typically involves the reaction of 6-fluoropicolinic acid with oxalyl chloride in the presence of a catalyst such as N,N-dimethylformamide (DMF) in dichloromethane at room temperature under an argon atmosphere . The reaction proceeds as follows:
Starting Material: 6-fluoropicolinic acid
Reagent: Oxalyl chloride
Catalyst: N,N-dimethylformamide (DMF)
Solvent: Dichloromethane
Conditions: Room temperature, argon atmosphere
The reaction is typically carried out for 24 hours to ensure complete conversion of the starting material to the desired product .
Chemical Reactions Analysis
2-Fluoro-6-pyridinecarbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Palladium-based catalysts for coupling reactions
Solvents: Dichloromethane, tetrahydrofuran (THF)
Major Products
- Substituted pyridine derivatives
- Coupled products with various organic groups
Scientific Research Applications
2-Fluoro-6-pyridinecarbonyl chloride is widely used in scientific research due to its versatility in chemical synthesis. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the development of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the synthesis of potential drug candidates and medicinal chemistry research.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-pyridinecarbonyl chloride primarily involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
2-Fluoro-6-pyridinecarbonyl chloride can be compared with other similar compounds such as:
Uniqueness
- The presence of the fluorine atom at the 2-position of the pyridine ring imparts unique electronic properties to the compound, making it less basic and more reactive in certain chemical reactions compared to its non-fluorinated analogs .
Conclusion
This compound is a valuable compound in the field of chemical synthesis, offering unique reactivity and versatility for various scientific research applications. Its preparation methods, chemical reactions, and applications in chemistry, biology, medicine, and industry make it an important tool for researchers and industrial chemists alike.
Properties
IUPAC Name |
6-fluoropyridine-2-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-6(10)4-2-1-3-5(8)9-4/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYDMRAXLHLEJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374662 |
Source
|
Record name | 2-Fluoro-6-pyridinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64197-03-1 |
Source
|
Record name | 2-Fluoro-6-pyridinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 64197-03-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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